
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an anilinocarbonyl group attached to a phenyl ring, which is further connected to a 4-bromo-3-nitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group, forming nitrobenzene.
Bromination: Nitrobenzene is then brominated to introduce a bromine atom at the meta position relative to the nitro group.
Formation of Anilinocarbonyl Group: Aniline is reacted with phosgene to form an anilinocarbonyl chloride intermediate.
Esterification: The anilinocarbonyl chloride is then reacted with 4-bromo-3-nitrobenzoic acid to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro and bromo groups.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.
Major Products:
Reduction of Nitro Group: Formation of 2-(anilinocarbonyl)phenyl 4-bromo-3-aminobenzoate.
Suzuki-Miyaura Coupling: Formation of various biaryl compounds depending on the boronic acid used.
科学的研究の応用
2-(Anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications.
作用機序
The mechanism of action of 2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro and bromo groups direct incoming electrophiles to specific positions on the aromatic ring.
Reduction: The nitro group undergoes reduction to form an amine, which can further participate in various reactions.
Coupling Reactions: The bromo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling.
類似化合物との比較
2-(Phenylcarbamoyl)phenyl 4-bromo-3-nitrobenzoate: Similar structure but with a phenylcarbamoyl group instead of an anilinocarbonyl group.
4-Bromo-3-nitrobenzoic Acid Derivatives: Compounds with similar functional groups but different substituents on the aromatic ring.
Uniqueness: 2-(Anilinocarbonyl)phenyl
特性
分子式 |
C20H13BrN2O5 |
|---|---|
分子量 |
441.2 g/mol |
IUPAC名 |
[2-(phenylcarbamoyl)phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C20H13BrN2O5/c21-16-11-10-13(12-17(16)23(26)27)20(25)28-18-9-5-4-8-15(18)19(24)22-14-6-2-1-3-7-14/h1-12H,(H,22,24) |
InChIキー |
ONLMRIYNWGCRLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)
![6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone](/img/structure/B1227313.png)
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B1227315.png)
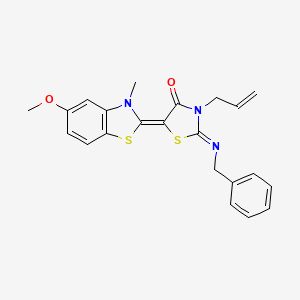
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)
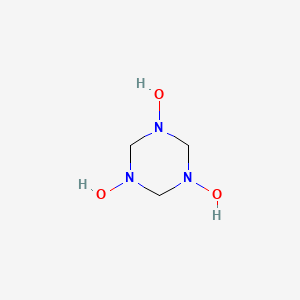
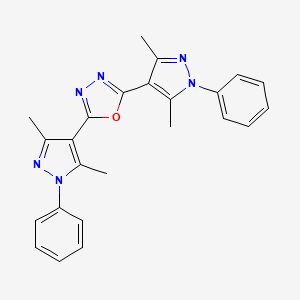
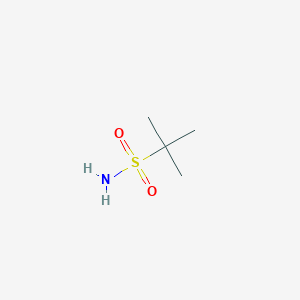
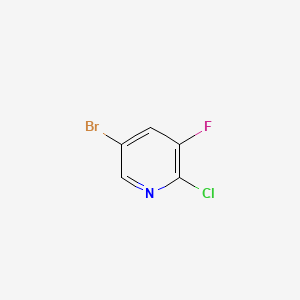
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)
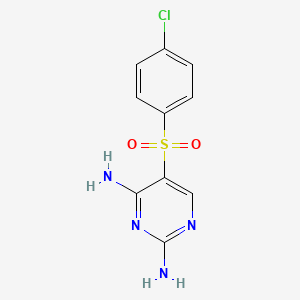
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1227331.png)
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
